molecular formula C26H36N2O9 B3050708 Antimycin A3a CAS No. 28068-14-6

Antimycin A3a

Cat. No.: B3050708
CAS No.: 28068-14-6
M. Wt: 520.6 g/mol
InChI Key: RJSDTWRLWCTTTR-AJFXPNBASA-N
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Description

Antimycin A3a is a member of the antimycin family, which are antifungal antibiotics produced by various species of the genus Streptomyces. These compounds are characterized by their acyl and alkyl side chains and a nine-membered dilactone ring linked via an amide bond to 3-formamidosalicylic acid .

Chemical Reactions Analysis

Types of Reactions: Antimycin A3a undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-transacylation reaction, where the formyl moiety is replaced by an acyl group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-transacylation of this compound can yield various acylated derivatives with potential biological activities .

Properties

CAS No.

28068-14-6

Molecular Formula

C26H36N2O9

Molecular Weight

520.6 g/mol

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C26H36N2O9/c1-6-8-10-18-22(37-24(32)14(3)7-2)16(5)36-26(34)20(15(4)35-25(18)33)28-23(31)17-11-9-12-19(21(17)30)27-13-29/h9,11-16,18,20,22,30H,6-8,10H2,1-5H3,(H,27,29)(H,28,31)/t14-,15+,16-,18+,20-,22-/m0/s1

InChI Key

RJSDTWRLWCTTTR-AJFXPNBASA-N

SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)[C@@H](C)CC

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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